Physicochemical Profiling & Synthetic Utility of 6-Methyl-5-nitropyridine-2-carbaldehyde
Physicochemical Profiling & Synthetic Utility of 6-Methyl-5-nitropyridine-2-carbaldehyde
Executive Summary: The Scaffold Concept
6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) represents a high-value heterocyclic scaffold in medicinal chemistry. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at the 5-position and the electron-deficient pyridine ring, balanced by the electron-donating methyl group at the 6-position.
For drug discovery professionals, this compound is not merely an intermediate; it is a trifunctional warhead :
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C2-Aldehyde: A highly reactive electrophile for condensation reactions (e.g., thiosemicarbazones, hydrazones).
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C5-Nitro: A masked amino group, allowing for late-stage reduction and coupling.
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C6-Methyl: A benzylic-like site amenable to radical functionalization or deprotonation-alkylation.
This guide provides a rigorous technical analysis of its properties, synthesis, and application in developing kinase inhibitors and metal-chelating antitumor agents.
Physicochemical Profile
The following data aggregates experimental observations and calculated descriptors essential for handling and formulation.
| Property | Value / Description | Note |
| IUPAC Name | 6-Methyl-5-nitropyridine-2-carbaldehyde | Also known as 6-Methyl-5-nitropicolinaldehyde |
| CAS Number | 25033-74-3 | Primary identifier |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with nitro-conjugation |
| Solubility | Soluble in DCM, DMSO, Ethanol, Ethyl Acetate.[1] | Poorly soluble in water; requires co-solvent for aqueous assays. |
| Melting Point | Solid at RT (Est. range 70–110°C) | Exact value varies by polymorph/purity; verify via DSC. |
| LogP (Calc) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for CNS drug scaffolds. |
| Stability | Air and Light Sensitive | Aldehyde is prone to oxidation to carboxylic acid if stored improperly. |
Synthetic Pathways & Protocols
The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde typically proceeds via the selective oxidation of 2,6-dimethyl-3-nitropyridine. The presence of the nitro group activates the methyl groups, but the C2-methyl (adjacent to nitrogen and para to the nitro group if numbering changes, or ortho in specific isomers) is generally more reactive toward selenium dioxide (SeO₂) oxidation.
Mechanism & Workflow Visualization
The following diagram illustrates the primary synthetic route and downstream derivatization logic.
Caption: Selective oxidation pathway and divergent synthesis of bioactive derivatives.
Detailed Experimental Protocol: SeO₂ Oxidation
Objective: Selective oxidation of the C2-methyl group to an aldehyde.
Reagents:
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2,6-Dimethyl-3-nitropyridine (1.0 eq)
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Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)
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Solvent: 1,4-Dioxane or Ethanol (wet)
Step-by-Step Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethyl-3-nitropyridine (e.g., 10 mmol) in 1,4-dioxane (50 mL).
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Addition: Add finely powdered SeO₂ (11-13 mmol) to the solution. Note: SeO₂ is toxic; handle in a fume hood.
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Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot should disappear within 4–6 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter through a pad of Celite to remove precipitated selenium metal (black solid). Wash the pad with fresh dioxane or DCM.
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Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.
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Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
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Validation: Confirm structure via ¹H-NMR. The aldehyde proton (-CHO) typically appears as a singlet downfield at δ 10.0–10.2 ppm.
Reactivity & Applications in Drug Discovery
A. Thiosemicarbazone Formation (Antitumor Agents)
The most prominent application of this scaffold is in the synthesis of thiosemicarbazones, a class of compounds known for potent iron-chelating and ribonucleotide reductase inhibitory activity (e.g., Triapine analogs).
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Protocol: React the aldehyde (1 eq) with thiosemicarbazide (1 eq) in refluxing ethanol with a catalytic amount of acetic acid.
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Outcome: The product precipitates as a bright yellow/orange solid upon cooling.
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Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
B. Nitro-Group Reduction (Kinase Inhibitors)
The 5-nitro group serves as a "dummy" substituent that can be reduced to an amine after the aldehyde has been reacted (e.g., to form a heterocycle).
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Reagents: SnCl₂/HCl or H₂/Pd-C (careful control required to avoid reducing the aldehyde if it hasn't been protected or reacted).
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Utility: The resulting 5-amino group allows for amide coupling or urea formation, common motifs in JAK2 and EGFR kinase inhibitors.
Handling, Stability & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. Wash hands post-handling. |
| Skin/Eye Irritation | Causes skin (H315) and eye (H319) irritation. | Wear nitrile gloves and safety goggles. |
| Sensitization | Potential sensitizer.[2] | Avoid dust inhalation; use local exhaust ventilation. |
| Storage | 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen). | Aldehydes oxidize in air. Keep container tightly sealed. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may be generated).
References
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PubChem. 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
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Liu, M. C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[1][3] Journal of Medicinal Chemistry, 39(13), 2586–2593. Available at: [Link]
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Song, L. H., et al. (2009).[4] Pyridine-2-carbaldehyde thiosemicarbazone.[1][2][3] Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 3. Sci-Hub. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone / Journal of Medicinal Chemistry, 1996 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
